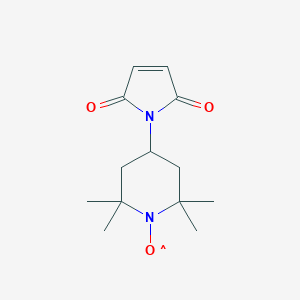
2-(2-Aminoethylsulfonylsulfanyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds and their derivatives, such as N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine , can be achieved through the aza-Michael addition approach, utilizing microwave conditions for efficiency. This method highlights the potential pathways for synthesizing compounds with similar backbones to 2-(2-Aminoethylsulfonylsulfanyl)ethanamine (Al-qubati et al., 2020).
Molecular Structure Analysis
Molecular structure analysis, through methods like X-ray crystallography and Density Functional Theory (DFT), reveals the polar nature of these compounds and their hydrogen bonding characteristics. These analyses are crucial for understanding the compound's reactivity and interaction with other molecules (Al-qubati et al., 2020).
Chemical Reactions and Properties
The compound's involvement in various chemical reactions, such as the selective cleavage of C-N and C-H bonds and the synthesis of sulfonamides and β-arylsulfonyl enamines, highlights its versatility. Techniques like iodine-catalyzed oxidation showcase the compound's reactive nature and its application in selective synthesis processes (Jiang et al., 2019).
Physical Properties Analysis
The compound's physical properties, such as solubility and fluorescence behavior, are significant for its application in sensor development. For instance, derivatives like 2-[3-(2-Aminoethylsulfanyl)propylsulfanyl]ethanamine bearing Dansyl subunits exhibit selective fluorescence quenching behavior, useful in detecting metal ions (Wanichacheva et al., 2010).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics of Related Sulfur Compounds
Studies on disulfiram and its metabolites offer insights into the complex biotransformation processes of sulfur-containing compounds. After ingestion, disulfiram is rapidly converted into various metabolites, including diethyldithiocarbamic acid (DDC), which undergoes further degradation and phase II metabolism. These metabolites, particularly Me-DTC, serve as markers of oxidative metabolic function and therapeutic effectiveness in treating alcohol dependence, highlighting the significance of sulfur-based compounds in pharmacokinetics and pharmacodynamics (Johansson, 1992).
Carbonic Anhydrase Inhibition by Sulfonamides
Sulfonamides, with a core structure similar to the sulfur compounds , have been extensively studied for their inhibition of carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, and its inhibition has therapeutic implications in treating conditions like glaucoma, seizures, and cancer. Advances in structure-based drug design have led to the development of sulfonamide inhibitors with improved specificity and potency (Supuran, 2017).
Advanced Oxidation Processes (AOPs) Utilizing Sulfate Radicals
Persulfate-based AOPs, leveraging the oxidation potential of sulfate radicals, have emerged as a promising alternative for water treatment. These processes can degrade a wide range of organic pollutants, offering an efficient solution to water contamination challenges. The review discusses activation mechanisms, oxidizing species formation, and the impact of water parameters on persulfate-driven chemistry, highlighting the versatility of sulfur-based compounds in environmental applications (Lee, Gunten, & Kim, 2020).
Organopolysulfides in Cardioprotection
The cardioprotective roles of dietary organopolysulfides, such as those found in garlic, underscore the potential health benefits of sulfur-containing compounds. These compounds can act as hydrogen sulfide donors, scavenge radicals, and inhibit enzymes, contributing to cardiovascular health. This review elaborates on the chemistry and biochemical mechanisms underlying the health-promoting effects of organopolysulfides (Tocmo, Liang, Lin, & Huang, 2015).
Ionic Liquid Membranes for Gas Separation
Sulfur-containing compounds are also explored in the development of ionic liquid membranes for gas separation. These membranes show superior performance in separating CO2 from nitrogen and methane, highlighting the potential of sulfur-based compounds in addressing climate change and energy sustainability issues (Scovazzo, 2009).
Eigenschaften
IUPAC Name |
2-(2-aminoethylsulfonylsulfanyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKKVBDZUVPNNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSS(=O)(=O)CCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethylsulfonylsulfanyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

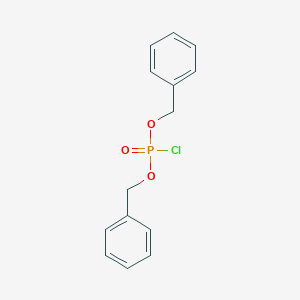
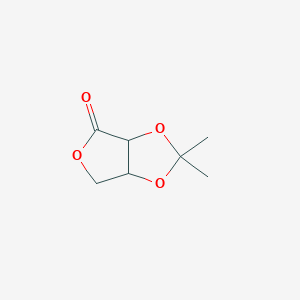
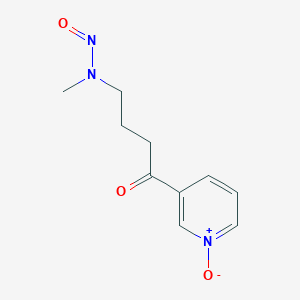
![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)
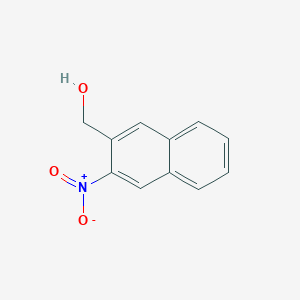
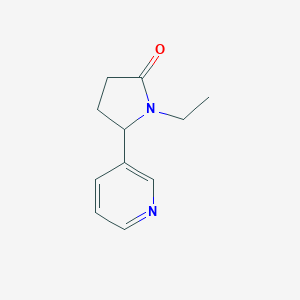
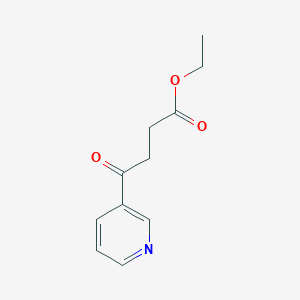
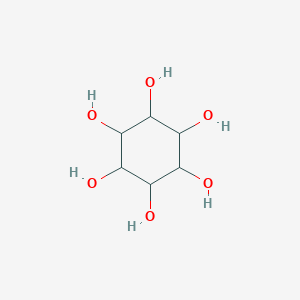

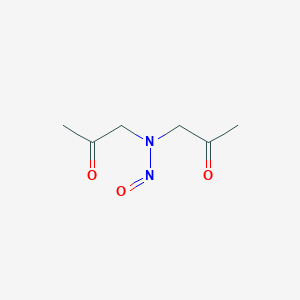
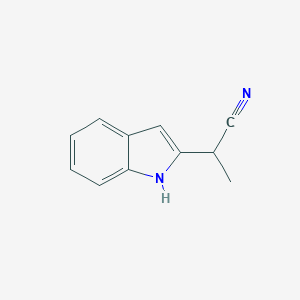
![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)
